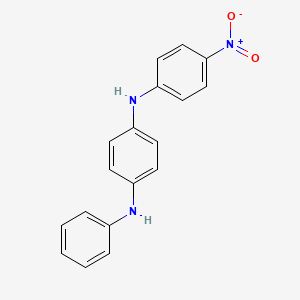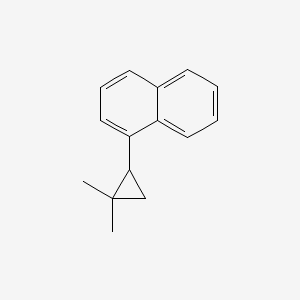
Naphthalene, 1-(2,2-dimethylcyclopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, 1-(2,2-dimethylcyclopropyl)- is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by a naphthalene core substituted with a 2,2-dimethylcyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-(2,2-dimethylcyclopropyl)- typically involves the cyclopropanation of naphthalene derivatives. One common method is the reaction of naphthalene with a suitable cyclopropylating agent under controlled conditions. For example, the reaction can be carried out using a cyclopropyl halide in the presence of a strong base, such as sodium hydride, to facilitate the formation of the cyclopropyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene, 1-(2,2-dimethylcyclopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the naphthalene ring can be substituted at different positions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sulfuric acid for sulfonation or aluminum chloride for Friedel-Crafts acylation are employed.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydro derivatives
Substitution: Various substituted naphthalenes depending on the specific reaction conditions
Wissenschaftliche Forschungsanwendungen
Naphthalene, 1-(2,2-dimethylcyclopropyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of Naphthalene, 1-(2,2-dimethylcyclopropyl)- involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene: The parent compound, simpler in structure without the cyclopropyl group.
1,2-Dimethylnaphthalene: Another derivative with methyl groups instead of the cyclopropyl group.
Anthracene: A similar polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness
Naphthalene, 1-(2,2-dimethylcyclopropyl)- is unique due to the presence of the 2,2-dimethylcyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
40237-66-9 |
|---|---|
Molekularformel |
C15H16 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
1-(2,2-dimethylcyclopropyl)naphthalene |
InChI |
InChI=1S/C15H16/c1-15(2)10-14(15)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,10H2,1-2H3 |
InChI-Schlüssel |
UTMOTEVUUAUTKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1C2=CC=CC3=CC=CC=C32)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


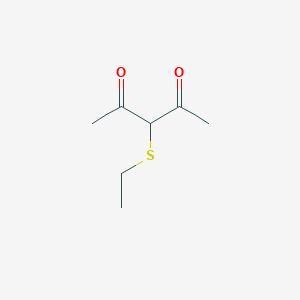
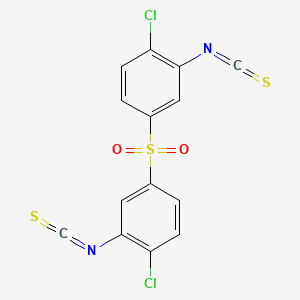
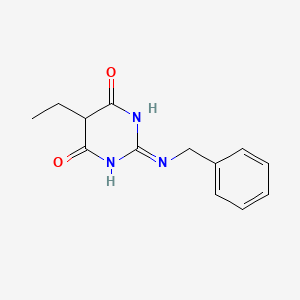
![N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide](/img/structure/B14668539.png)


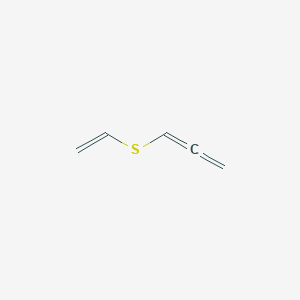
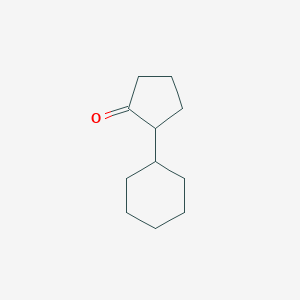
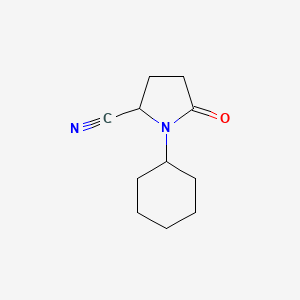
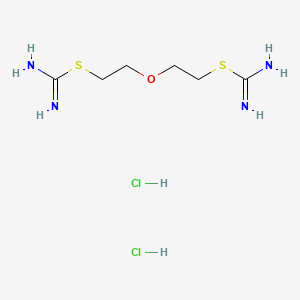
![Diethyl [2-(carbamoyloxy)ethyl]phosphonate](/img/structure/B14668562.png)


